Trimegestone-d3
Description
Fundamental Principles of Stable Isotope Labeling
Stable isotope labeling is a technique that utilizes non-radioactive isotopes to trace the metabolic fate of compounds. creative-proteomics.com The core principle lies in the mass difference between the stable isotope and its naturally abundant form. ontosight.ai Common stable isotopes employed in this technique include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.org
The incorporation of these heavier isotopes into a molecule results in a compound that is chemically almost identical to the original but has a higher molecular weight. creative-proteomics.com This mass difference can be detected by highly sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.aiwikipedia.org By introducing a stable isotope-labeled compound into a biological system, researchers can follow its absorption, distribution, metabolism, and excretion (ADME), providing invaluable insights into metabolic pathways and drug pharmacokinetics. ontosight.ai
Deuteration as a Strategic Tool in Medicinal Chemistry and Biochemistry
Deuteration, the substitution of hydrogen with its stable isotope deuterium, has emerged as a powerful strategy in medicinal chemistry and biochemistry. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the breaking of this bond is slowed down. scielo.org.mxresearchgate.net
In drug metabolism, the breaking of C-H bonds by metabolic enzymes is often a key step in the breakdown and elimination of a drug from the body. By strategically replacing hydrogen with deuterium at sites of metabolic attack, the rate of metabolism can be reduced. scielo.org.mx This can lead to improved pharmacokinetic profiles, such as increased drug exposure and a longer half-life. nih.gov This approach, known as "precision deuteration," has the potential to enhance the efficacy and safety of therapeutic agents. nih.govacs.org
Contextualization of Trimegestone-d3 within Research Paradigms
Trimegestone (B1683257) is a potent synthetic progestin, a class of hormones that mimic the effects of progesterone (B1679170). wikipedia.orgpatsnap.com It is a 19-norpregnane derivative and is known for its high affinity and selectivity for the progesterone receptor. chemicalbook.comresearchgate.net Trimegestone has been studied for its potential use in hormone replacement therapy and contraception. wikipedia.orgmedchemexpress.com
This compound is the deuterated analog of Trimegestone, where three hydrogen atoms have been replaced by deuterium. pharmaffiliates.com This isotopic labeling makes this compound a valuable tool in various research settings. For instance, it is frequently used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net In these applications, a known amount of this compound is added to a biological sample. Because it behaves almost identically to the non-labeled Trimegestone during sample preparation and analysis but can be distinguished by its mass, it allows for the precise and accurate quantification of Trimegestone in the sample.
Furthermore, the study of this compound can provide insights into the metabolic pathways of Trimegestone. By comparing the metabolism of Trimegestone and this compound, researchers can identify the specific sites of metabolic transformation and understand the impact of deuteration on its pharmacokinetic profile.
Data Tables
Table 1: Chemical Properties of Trimegestone and this compound
| Property | Trimegestone | This compound |
| IUPAC Name | (8S,13S,14S,17S)-17-[(2S)-2-hydroxypropanoyl]-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one nih.gov | [17β(S)]-17-(2-Hydroxy-1-oxopropyl)-17-methyl-estra-4,9-dien-3-one-d3 pharmaffiliates.com |
| Molecular Formula | C₂₂H₃₀O₃ nih.gov | C₂₂H₂₇D₃O₃ pharmaffiliates.com |
| Molar Mass | 342.479 g·mol⁻¹ wikipedia.org | 345.5 g/mol (approx.) |
| CAS Number | 74513-62-5 nih.gov | Not Available pharmaffiliates.com |
Table 2: Research Applications of this compound
| Application | Description |
| Internal Standard | Used for accurate quantification of Trimegestone in biological samples using mass spectrometry-based methods. researchgate.net |
| Metabolic Studies | Helps in elucidating the metabolic pathways of Trimegestone by comparing its metabolic fate to the deuterated analog. |
| Pharmacokinetic Research | Enables detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of Trimegestone. ontosight.aimedchemexpress.com |
Properties
Molecular Formula |
C₂₂H₂₇D₃O₃ |
|---|---|
Molecular Weight |
345.49 |
Synonyms |
[17β(S)]-17-(2-Hydroxy-1-oxopropyl)-17-methyl-estra-4,9-dien-3-one-d3; RU 27987-d3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Derivatization of Trimegestone D3
Precursor Sourcing and Preparation for Deuterium (B1214612) Incorporation
The synthesis of Trimegestone-d3 commences with the selection and preparation of appropriate precursor molecules. A common starting point for the synthesis of Trimegestone (B1683257) itself is 3,3-(ethylenedioxy)estra-5(10),9(11)-dien-17-one. chemicalbook.com For the deuterated analog, the synthetic strategy may involve introducing deuterium at a late stage to a non-deuterated advanced intermediate or starting with a deuterated precursor.
A unified total synthesis route has been described for preparing 18- and 19-trideuterated steroids, including progesterone (B1679170), which shares a structural relationship with Trimegestone. nih.gov This approach starts with the synthesis of 2-(methyl-d3)-1,3-cyclopentanedione from CD3I and 1,3-cyclopentanedione, which is then converted to a deuterated Hajos-Parrish ketone. nih.gov This key intermediate serves as a building block for the assembly of the deuterated steroid core. Alternatively, the synthesis can proceed with a non-deuterated Hajos-Parrish ketone, with the introduction of the 19-methyl-d3 group from CD3I at a later synthetic step. nih.gov
Stereoselective Deuteration Strategies
The introduction of deuterium atoms into specific positions of the Trimegestone molecule with high stereoselectivity is a critical aspect of the synthesis. Several strategies can be employed to achieve this, including enzymatic methods, catalytic deuteration, and chemical synthesis using deuterated reagents.
Enzymatic Deuterium Incorporation
Enzymatic reactions offer a high degree of stereoselectivity and regioselectivity for deuterium incorporation. For instance, the synthesis of Trimegestone involves a key regio- and enantioselective reduction of the 17β-2-oxopropionyl side chain using Saccharomyces cerevisiae (baker's yeast). chemicalbook.comresearchgate.net This biotransformation is highly specific, yielding the desired 21(S)-alcohol with a diastereomeric excess of 99%. researchgate.net This method could potentially be adapted for the synthesis of this compound by using a deuterated precursor or conducting the enzymatic reduction in a deuterium-enriched medium.
Enzymes such as 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) are used in the synthesis of other deuterated steroids like allopregnanolone-d4 (B602719) from progesterone-d4. These enzymes could potentially be explored for the stereoselective deuteration of Trimegestone precursors. Furthermore, enzyme-catalyzed hydrogen-deuterium (H/D) exchange reactions provide an efficient way to introduce deuterium using D2O as the source. nih.gov PLP-dependent enzymes, for example, can catalyze Cα-deprotonation, leading to the generation of Cα-deuterated amino acids and esters. nih.gov Similar enzymatic strategies could be developed for the specific deuteration of the Trimegestone scaffold.
Catalytic Deuteration Approaches
Catalytic deuteration methods are widely used for introducing deuterium into organic molecules.
Acid- and Base-Catalyzed H/D Exchange: This method relies on the enolization of carbonyl compounds in the presence of a deuterium source, such as deuterated acids or bases, to facilitate H/D exchange at activated carbon centers. nih.gov Base-catalyzed H/D exchange is particularly effective for ketones due to the higher acidity of the α-hydrogens, often resulting in high selectivity and yield. nih.gov For α,β-unsaturated carbonyl compounds like those found in the steroid framework of Trimegestone, H/D exchange can also occur at the γ-position through conjugation. nih.gov Recently, a superacid-catalyzed protocol using [Ph3C]+[B(C6F5)4]− as a pre-catalyst to generate a superacidic species in situ with D2O has been developed for the efficient α-deuteration of ketones, including bioactive steroids. rsc.orgrsc.org This metal-free approach demonstrates high deuteration efficiency and broad functional group compatibility. rsc.orgrsc.org
Metal-Catalyzed Deuteration: Transition metal catalysts, such as platinum, palladium, and iridium, are effective for various deuteration reactions. Platinum-catalyzed exchange between aromatic ring protons and deuterium oxide has been studied, highlighting the influence of steric effects. acs.org Palladium-catalyzed deuteration using deuterium gas (D2) is a common method for reducing double bonds and introducing deuterium with high isotopic purity. Iridium-catalyzed hydrogen isotope exchange (HIE) has emerged as a powerful tool for the site-selective deuteration of drug candidates, including those containing ketone functionalities. snnu.edu.cn
Chemical Synthesis with Deuterated Reagents
The use of deuterated reagents is a direct approach to incorporate deuterium into the target molecule. Reagents like lithium aluminum deuteride (B1239839) (LiAlD4) and sodium borodeuteride (NaBD4) are commonly used for the reduction of carbonyl groups to deuterated alcohols. arkat-usa.orgscilit.com The stereoselectivity of these reductions can be influenced by the steric bulk of the reagent. arkat-usa.org For instance, sterically demanding reagents tend to produce axial alcohols, while less hindered reagents favor the formation of equatorial alcohols. arkat-usa.org
A unified total synthesis route for 18- and 19-trideuterated steroids utilizes deuterated methyl iodide (CD3I) to introduce the deuterated methyl group. nih.gov This highlights the utility of employing simple deuterated building blocks in a multi-step synthesis to achieve specific labeling patterns.
Purification and Isotopic Enrichment Assessment
Following the synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Common purification techniques include column chromatography and crystallization. chemicalbook.comtandfonline.com Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and the purity of the fractions. tandfonline.com
The isotopic enrichment and purity of the final product are critical for its intended use as an internal standard. This is typically assessed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. axios-research.comdokumen.pubgoogleapis.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight and confirm the elemental composition of the deuterated compound. googleapis.com Gas chromatography-mass spectrometry (GC-MS) can also be employed for analysis. nih.gov The mass spectrum will show a shift in the molecular ion peak corresponding to the number of incorporated deuterium atoms. The relative intensities of the isotopic peaks provide a quantitative measure of the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are powerful tools for confirming the structure of this compound and determining the specific sites of deuterium incorporation. tandfonline.comdokumen.pub In the 1H NMR spectrum, the disappearance or reduction in the intensity of signals corresponding to the deuterated positions confirms successful labeling. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can provide further detailed structural information. googleapis.com
Structural Confirmation of Deuterated Trimegestone Analogs
The final step in the synthesis of this compound is the unambiguous confirmation of its structure and the position of the deuterium labels. This is achieved through a combination of the analytical techniques mentioned above.
The molecular weight determined by HRMS confirms the incorporation of the correct number of deuterium atoms. NMR spectroscopy provides detailed information about the molecular structure and the precise location of the deuterium atoms by observing the absence of proton signals at the deuterated sites. For example, in the synthesis of other deuterated steroids, the specific positions of deuterium incorporation were confirmed by analyzing the 1H and 13C NMR spectra. tandfonline.com The combination of these analytical methods ensures the identity, purity, and isotopic integrity of the synthesized this compound, making it a reliable standard for quantitative bioanalytical applications. google.comaxios-research.com
Advanced Analytical Methodologies Employing Trimegestone D3
Mass Spectrometry-Based Quantitation and Detection
Mass spectrometry (MS), often coupled with chromatographic techniques, has become the reference method for steroid hormone analysis due to its high sensitivity and specificity. tandfonline.com Trimegestone-d3 is integral to many of these highly specialized MS-based assays.
Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for measuring steroids in various biological matrices, including blood, serum, plasma, and urine. mdpi.com This methodology offers high specificity and sensitivity, allowing for the simultaneous measurement of multiple hormones. mdpi.comnih.gov
In quantitative LC-MS/MS assays, this compound is employed as a stable isotope-labeled internal standard (SIL-IS). musechem.comwuxiapptec.com An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest—in this case, Trimegestone (B1683257)—that is added in a known quantity to all samples, calibrators, and quality controls. wuxiapptec.com Because this compound is chemically almost identical to Trimegestone, it co-elutes during chromatographic separation and exhibits similar ionization behavior in the mass spectrometer's ion source. scioninstruments.comchromforum.org However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be distinguished from the unlabeled Trimegestone by the mass spectrometer. scioninstruments.com By comparing the detector response of the analyte to that of the internal standard, variations that can occur during sample preparation, injection, and analysis can be normalized. wuxiapptec.comcerilliant.com This normalization significantly improves the accuracy and precision of the quantitative results. wuxiapptec.com The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis. chromatographyonline.com
Table 1: Key Characteristics of an Ideal Stable Isotope-Labeled Internal Standard
| Characteristic | Description | Relevance to this compound |
|---|---|---|
| Chemical Similarity | The internal standard should be chemically and structurally very similar to the analyte. | This compound is structurally identical to Trimegestone, with the only difference being the presence of deuterium atoms. |
| Mass Difference | The mass difference between the analyte and the internal standard should be sufficient to prevent isotopic crosstalk. nih.gov | The mass difference between this compound and Trimegestone allows for their distinct detection by the mass spectrometer. |
| Co-elution | The internal standard should co-elute with the analyte during chromatography. chromforum.org | Due to their similar physicochemical properties, this compound and Trimegestone exhibit near-identical chromatographic retention times. |
| Isotopic Stability | The isotopic label (deuterium) should be stable and not undergo exchange with hydrogen atoms from the solvent or matrix. sigmaaldrich.com | The position of the deuterium atoms in this compound is chosen to minimize the risk of H-D exchange. |
Biological matrices, such as plasma and urine, are complex mixtures containing numerous endogenous compounds. chromatographyonline.com During LC-MS/MS analysis, some of these co-eluting compounds can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. chromatographyonline.com This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. chromatographyonline.com
Because a SIL-IS like this compound has nearly identical physicochemical properties to the native analyte, it is affected by matrix effects in the same way. wuxiapptec.comchromforum.org If the ionization of Trimegestone is suppressed by a co-eluting matrix component, the ionization of this compound will also be suppressed to a similar extent. wuxiapptec.com By using the ratio of the analyte signal to the internal standard signal for quantification, these variations in ionization efficiency are effectively canceled out. wuxiapptec.comscioninstruments.com This ensures that the accuracy of the measurement is maintained even in the presence of significant matrix effects. musechem.comchromatographyonline.com
The use of deuterated internal standards like this compound is a critical component of robust bioanalytical method validation, as guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA). researchgate.netrjptonline.org Key validation parameters include:
Selectivity: The method must demonstrate the ability to differentiate and quantify the analyte in the presence of other components in the sample, including the internal standard. nih.gov This involves analyzing blank matrix samples from multiple sources to ensure no interferences are observed at the retention time of the analyte or internal standard. nih.gov
Accuracy and Precision: The accuracy of an analytical method describes the closeness of the mean test results to the true value, while precision refers to the closeness of agreement among a series of measurements. rjptonline.org These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels over several days. nih.gov For methods using deuterated internal standards, the acceptance criteria for accuracy are generally within ±15% of the nominal value (±20% at the lower limit of quantification), with precision (expressed as the coefficient of variation, CV) not exceeding 15% (20% at the LLOQ). rjptonline.orgresearchgate.net
Matrix Effect: Experiments must be conducted to investigate the effect of the matrix on the reliability of the assay. gtfch.org This is typically done by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. gtfch.org The use of a co-eluting SIL-IS like this compound is the most effective way to compensate for matrix effects. chromatographyonline.com
Stability: The stability of the analyte and internal standard in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles and long-term storage. gtfch.org
Correction for Matrix Effects and Ion Suppression
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolites
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis, often used for comprehensive steroid profiling. tandfonline.comoup.com For a steroid to be analyzed by GC, it must be volatile and thermally stable. oup.com Since many steroids, including Trimegestone and its metabolites, are not inherently volatile, a chemical derivatization step is required to increase their volatility and improve their chromatographic properties. oup.comrestek.com
In GC-MS analysis, this compound can also serve as an internal standard. It would be added to the sample prior to extraction and derivatization. As it undergoes the same sample preparation steps as the unlabeled Trimegestone, it can correct for variations in extraction efficiency and derivatization yield, in addition to variability in the GC-MS analysis itself. The use of GC-MS can provide extensive fragmentation of the analyte, which is useful for structural elucidation. mdpi.com
High-Resolution Mass Spectrometry for Structural Characterization
High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap MS, provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.netmdpi.com This capability is invaluable for the structural characterization of analytes and their metabolites. When analyzing for Trimegestone and its potential metabolites, HRMS can provide the elemental composition of the parent ion and its fragments, which greatly aids in their identification. researchgate.netthermofisher.com
This compound can be used in conjunction with HRMS for quantitative studies, offering the same benefits as in LC-MS/MS but with the added advantage of increased selectivity due to the high resolving power of the mass analyzer. researchgate.netthermofisher.com This enhanced selectivity can help to separate the analyte signal from isobaric interferences—other compounds that have the same nominal mass but a slightly different exact mass. researchgate.net For structural characterization, the known mass shift between Trimegestone and this compound can help to identify fragments that contain the deuterated portion of the molecule, providing clues to the fragmentation pathway of the steroid.
Table 2: Comparison of Mass Spectrometry Techniques for Trimegestone Analysis
| Technique | Primary Use | Role of this compound | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Quantitative bioanalysis | Internal standard for accuracy and precision. wuxiapptec.com | High throughput, high sensitivity, and specificity; corrects for matrix effects. mdpi.comwuxiapptec.com |
| GC-MS | Steroid profiling and analysis of volatile metabolites | Internal standard to correct for variations in sample preparation and analysis. oup.com | High chromatographic resolution for complex mixtures; provides structural information through fragmentation. tandfonline.comresearchgate.net |
| HRMS | Structural characterization and high-selectivity quantification | Internal standard and tool for fragmentation pathway analysis. | Provides highly accurate mass measurements for confident identification of analytes and metabolites. researchgate.netmdpi.com |
Considerations for Deuterium Exchange and Scrambling in Mass Spectrometry
The stability of the deuterium label in a molecule like this compound is paramount for its function as an internal standard in mass spectrometry-based assays. sigmaaldrich.com The primary concern is the potential for the deuterium atoms to exchange with protons from the surrounding environment (e.g., in solution or within the mass spectrometer), a phenomenon known as H/D or back-exchange. sigmaaldrich.com Such an exchange can compromise the accuracy of quantitative results. sigmaaldrich.com
Loss of deuterium can manifest in two main scenarios. sigmaaldrich.com First, a complete loss of all deuterium atoms would result in the internal standard being indistinguishable from the unlabeled analyte, creating a "false positive," although this is typically obvious to the analyst as the internal standard's signal would vanish. sigmaaldrich.com The more critical issue arises from a partial and inconsistent loss of deuterium across samples, for instance, a 15–20% loss during the assay. sigmaaldrich.com Since the internal standard's signal is used to normalize the analyte's concentration, this instability leads to the reporting of erroneously high concentrations of the analyte. sigmaaldrich.com Problems have been reported with the stability of some deuterated internal standards in aqueous solutions and even in plasma, where significant exchange can occur in as little as an hour. This exchange is often facilitated by traces of water in organic solvents like acetonitrile. scispace.com
To mitigate these risks, careful selection of the labeling sites within the molecule is crucial. hilarispublisher.com Modern synthesis places deuterium into stable, non-exchangeable positions, significantly improving the reliability of the standard. sigmaaldrich.com While deuterium is often chosen for its relative ease of introduction and lower cost compared to isotopes like ¹³C, it has inherent drawbacks that can affect assay accuracy. hilarispublisher.comaptochem.com Carbon-13 labeled standards, by contrast, are not susceptible to exchange and offer greater chemical stability. sigmaaldrich.com
Table 1: Potential Issues with Deuterated Standards in Mass Spectrometry
| Issue | Description | Consequence |
| Deuterium Exchange | Spontaneous or catalyzed exchange of deuterium (D) atoms with hydrogen (H) atoms from the solvent or matrix. sigmaaldrich.com | Loss of isotopic purity, leading to underestimation of the internal standard and overestimation of the analyte concentration. sigmaaldrich.com |
| Analyte-to-IS Conversion | Complete loss of deuterium from the internal standard. sigmaaldrich.com | The internal standard is incorrectly measured as the analyte, causing a false positive signal. sigmaaldrich.com |
| In-source Scrambling | Rearrangement or exchange of deuterium atoms within the ion source of the mass spectrometer. hilarispublisher.com | Can alter the fragmentation pattern and the measured mass, complicating data analysis. |
| Variable Stability | The rate of deuterium exchange can differ between samples or over the course of an analytical run. sigmaaldrich.com | Poor reproducibility and decreased precision in quantitative measurements. sigmaaldrich.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
NMR spectroscopy is a powerful tool for the structural elucidation of molecules. The use of isotope-labeled compounds like this compound provides access to specialized NMR techniques that offer deeper insights into molecular structure and dynamics.
An essential application of this compound is in verifying its own molecular structure and isotopic purity. Deuterium (²H) NMR spectroscopy allows for the direct observation of the deuterium nuclei. ansto.gov.au An essential feature of ²H NMR spectroscopy is the ability to use site-specific ²H-labels. nsf.gov This technique is used to confirm the exact location and number of deuterium atoms incorporated into the trimegestone molecule, ensuring that the labeling is at the intended, non-exchangeable positions. researchgate.netillinois.edu
In addition to direct ²H NMR, ¹³C NMR spectroscopy of deuterated compounds provides a robust method for determining site-specific deuteration levels. rsc.org The substitution of a proton with a deuteron (B1233211) induces a characteristic upfield shift in the resonance of the directly attached carbon atom and, to a lesser extent, adjacent carbons. rsc.org By analyzing the signals in a ¹³C{¹H,²H} NMR spectrum, it is possible to calculate the percentage of deuteration at each specific site within the molecule. rsc.org This detailed analysis is crucial for quality control, confirming the uniformity of the label and ensuring the reliability of the standard for quantitative applications. rsc.org
The substitution of hydrogen with deuterium in this compound results in subtle but measurable changes in the NMR spectra, known as isotope effects. huji.ac.il These effects are not errors but are valuable sources of information about molecular structure and bonding. huji.ac.ilresearchgate.net The primary cause of the isotope effect is the difference in the zero-point vibrational energy between a C-H bond and a C-D bond. bibliotekanauki.pl
These isotope effects are categorized by the number of bonds separating the observed nucleus from the site of isotopic substitution. acs.org
One-bond (¹Δ) effects: The change in the chemical shift of a carbon atom directly bonded to a deuterium. These are the largest effects, typically ranging from 0.2 to 1.5 ppm. huji.ac.il
Two-bond (²Δ) effects: The shift change on a carbon atom two bonds away from the deuterium. These are typically around 0.1 ppm. huji.ac.il
Long-range effects: Shifts observed over three or more bonds, which are generally smaller but can be influenced by molecular geometry and hydrogen bonding. huji.ac.ilmdpi.com
By measuring these small changes in the chemical shifts (often expressed in parts per billion, ppb), researchers can gain detailed insights. huji.ac.il For example, the magnitude of deuterium isotope effects on ¹³C chemical shifts can be used to study the strength and geometry of intramolecular hydrogen bonds and to analyze the electronic structure of the molecule. researchgate.netacs.org This makes this compound a useful tool not just for quantification but also for fundamental mechanistic and structural studies. bibliotekanauki.pl
Table 2: Typical Deuterium Isotope Effects on ¹³C NMR Chemical Shifts
| Type of Isotope Effect | Number of Bonds | Typical Shift Magnitude (ppm) | Information Gained |
| One-bond (¹ΔC(D)) | 1 | 0.2 - 1.5 huji.ac.il | Direct evidence of deuteration at a specific carbon. researchgate.net |
| Two-bond (²ΔC(D)) | 2 | ~0.1 huji.ac.il | Information on bond angles and hybridization. researchgate.net |
| Three-bond (³ΔC(D)) | 3 | -0.02 to 0.07 huji.ac.il | Dependent on torsion angle and molecular conformation. huji.ac.il |
| Long-range (ⁿΔC(D)) | >3 | < 0.01 (can be larger) huji.ac.il | Reveals information about steric hindrance or through-space interactions like hydrogen bonds. huji.ac.ilmdpi.com |
Mechanistic Investigations and Preclinical Research Applications of Trimegestone D3
Steroid Receptor Binding and Selectivity Profiling
Trimegestone-d3, a deuterated form of the synthetic progestin trimegestone (B1683257), is characterized by its highly selective and potent interaction with steroid hormone receptors. Its unique chemical structure confers a favorable binding profile, which has been the subject of extensive preclinical investigation.
Quantitative Receptor Binding Affinity Studies
Trimegestone exhibits a high affinity for the progesterone (B1679170) receptor (PR). nih.gov Studies have shown that its binding affinity for the PR is significantly greater than that of endogenous progesterone and other synthetic progestins like medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and norethindrone (B1679910). nih.govchemicalbook.com Specifically, trimegestone's relative binding affinity for the progestin receptor is reported to be seven times that of progesterone. chemicalbook.com In competitive binding assays with rat progesterone receptor, trimegestone demonstrated an IC50 value of 3.3 nM. medchemexpress.com This high affinity is a key determinant of its potent progestogenic activity. wikipedia.orgnih.gov
Interactive Data Table: Comparative Progesterone Receptor Binding Affinity
| Compound | Relative Binding Affinity (vs. Progesterone) | IC50 (rat PR) |
|---|---|---|
| Trimegestone | 7-fold higher | 3.3 nM |
| Progesterone | 1 (Reference) | - |
| Medroxyprogesterone Acetate | 1.5-fold lower than Trimegestone | 53.3 nM |
| Norethindrone | 4.5-fold lower than Trimegestone | - |
Progesterone Receptor (PR) Agonism and Antagonism Characterization
Trimegestone functions as a potent agonist of the progesterone receptor. wikipedia.org This agonistic activity initiates specific gene transcription processes upon binding. scbt.com Its potent progestogenic effects have been demonstrated in various in vivo models, where it induces glandular differentiation of the uterine endometrium and maintains pregnancy. nih.govnih.gov Furthermore, trimegestone exhibits antiestrogenic activity in the uterine endometrium, which is a hallmark of its progestogenic action. google.com
Specificity Assessment Against Non-Progesterone Receptors (e.g., Androgen, Glucocorticoid, Mineralocorticoid, Estrogen Receptors)
A defining characteristic of trimegestone is its high selectivity for the progesterone receptor, with minimal interaction with other steroid receptors. nih.govgoogle.com It has no measurable affinity for the estrogen receptor. nih.govchemicalbook.comnih.govgoogle.com Its affinity for the androgen, glucocorticoid, and mineralocorticoid receptors is weak. nih.govchemicalbook.comnih.govgoogle.com Specifically, trimegestone has been shown to have weak antiandrogenic activity. medchemexpress.comwikipedia.org This high specificity for the PR reduces the likelihood of off-target effects that can be associated with less selective progestins. google.com
Interactive Data Table: Trimegestone Receptor Binding Specificity
| Receptor | Binding Affinity | Resulting Activity |
|---|---|---|
| Progesterone (PR) | High | Potent Agonist |
| Estrogen (ER) | None | No Estrogenic Activity |
| Androgen (AR) | Weak | Weak Antiandrogenic Activity |
| Glucocorticoid (GR) | Weak | No significant activity |
| Mineralocorticoid (MR) | Weak | No significant activity |
Cellular and Subcellular Mechanism of Action Elucidation
The progestogenic effects of trimegestone are mediated through its interaction with intracellular progesterone receptors, leading to the modulation of gene expression and cellular processes.
Regulation of Gene Transcription via Progesterone Response Elements (PREs)
Upon binding to the progesterone receptor, trimegestone induces a conformational change in the receptor, which then translocates to the nucleus. genecards.org Inside the nucleus, the trimegestone-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. science.gov This binding initiates the transcription of genes that mediate the physiological effects of progesterone. scbt.com For instance, in human endometrial stromal cells engineered to express the progesterone receptor, trimegestone was shown to increase the activity of a luciferase reporter gene under the control of a hormone response element (HRE), with an EC50 of 0.2 nM. researchgate.net
Modulation of Cellular Enzymatic Activities (e.g., Alkaline Phosphatase, Luciferase)
The progestogenic activity of trimegestone has been further characterized by its ability to modulate the activity of specific enzymes in target cells. In T47D human breast cancer cells, which are rich in progesterone receptors, trimegestone has been shown to increase alkaline phosphatase activity with an EC50 of 0.1 nM. medchemexpress.comresearchgate.net However, in the same study, it did not increase luciferase activity, indicating a differential effect on various reporter systems. medchemexpress.com The induction of alkaline phosphatase is a well-established marker of progestational activity. researchgate.net
Investigations in Immortalized Cell Lines and Primary Cell Cultures
This compound is utilized in in vitro studies involving immortalized cell lines (e.g., T47D breast cancer cells) and primary cell cultures to investigate its interaction with the progesterone receptor (PR). As a synthetic progestin, this compound selectively binds to PRs, initiating downstream molecular events. scbt.com The primary application in these cell-based assays is to act as a stable, traceable analog of trimegestone to quantify receptor binding and activation.
The high affinity of the parent compound, trimegestone, for the PR makes its deuterated version an excellent candidate for competitive binding assays. medchemexpress.com In these experiments, cell cultures are incubated with a radiolabeled progestin and varying concentrations of this compound. The displacement of the radiolabel allows for the determination of the binding affinity of this compound, which is expected to be nearly identical to that of unlabeled trimegestone. For instance, studies on the unlabeled compound have determined its high affinity for the rat progesterone receptor. medchemexpress.com
Furthermore, this compound can be used to study the downstream effects of PR activation, such as the induction of specific gene expression. One such marker of progestogenic activity is the stimulation of alkaline phosphatase activity in T47D cells. medchemexpress.com Researchers can use this compound to confirm that the observed biological response is directly attributable to the compound and not a metabolite, as the deuterated label allows for its distinct tracking.
Table 1: In Vitro Activity of Parent Compound Trimegestone
| Parameter | Test System | Value |
|---|---|---|
| Progesterone Receptor (PR) Binding (IC₅₀) | Rat PR | 3.3 nM medchemexpress.com |
This data for the unlabeled parent compound is used as a reference for studies involving this compound.
Non-Genomic Signaling Pathway Analysis
While the primary mechanism of progestins like trimegestone involves binding to nuclear PRs and modulating gene transcription (genomic signaling), there is growing interest in rapid, non-genomic effects mediated by membrane-bound progesterone receptors (mPRs). scbt.com this compound serves as a valuable tool for dissecting these non-genomic pathways.
The key advantage of using this compound in this context is its utility as a tracer to confirm that the parent compound, and not a rapidly formed metabolite, is responsible for initiating rapid signaling events that occur within seconds to minutes. These events, such as changes in intracellular calcium levels or activation of kinase cascades (e.g., MAPK/ERK pathway), are too swift to be explained by gene transcription and protein synthesis. By using mass spectrometry to detect the presence of intact this compound in cell membrane fractions or in the extracellular medium during these rapid assays, researchers can rule out the influence of metabolites and definitively link the observed non-genomic response to the parent molecule.
Metabolic Pathway Elucidation in Preclinical Biological Systems
The deuteration of trimegestone makes this compound an ideal tracer for metabolic studies in preclinical models. medchemexpress.com The deuterium (B1214612) label provides a distinct mass signature that allows it to be differentiated from its endogenous, non-deuterated counterparts and metabolites.
In Vitro Metabolic Stability and Biotransformation Studies (e.g., Liver Microsomes, Hepatocytes)
The metabolic stability and biotransformation of this compound are assessed using in vitro systems that mimic mammalian metabolism, primarily liver microsomes and cultured hepatocytes.
Liver Microsomes: These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. Incubating this compound with liver microsomes allows researchers to determine its intrinsic clearance rate and identify the primary oxidative metabolites.
Hepatocytes: Using primary hepatocytes provides a more complete picture of metabolism, as these cells contain both Phase I and Phase II (conjugation) enzymes. In these systems, this compound can be studied to understand the full sequence of biotransformation, from initial oxidation or reduction to subsequent conjugation with molecules like glucuronic acid. tandfonline.com
In these assays, samples are taken at various time points and analyzed by liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the parent compound (this compound) provides a measure of its metabolic stability.
Identification and Characterization of Deuterated Metabolites
A primary application of this compound is in the identification and structural elucidation of its metabolites. When this compound is incubated in an in vitro system or administered to a preclinical animal model, the resulting biological samples (e.g., plasma, urine, feces, bile) are analyzed.
The use of high-resolution mass spectrometry (HRMS) is critical. mednexus.org The deuterium atoms in this compound create a unique isotopic pattern in the mass spectrum of the parent compound and any of its metabolites that retain the label. This "mass tag" makes it significantly easier to distinguish drug-related material from the complex matrix of endogenous molecules. By comparing the mass spectra of samples from dosed and control groups, researchers can readily identify peaks corresponding to deuterated metabolites. Subsequent analysis using techniques like tandem mass spectrometry (MS/MS) allows for the fragmentation of these metabolite ions, providing structural information needed for their definitive characterization.
Deuterium Isotope Effects on Metabolism
The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). medchemexpress.com The C-D bond is stronger than the C-H bond, and therefore, metabolic reactions that involve the cleavage of a C-D bond may proceed more slowly than the corresponding C-H bond cleavage.
By comparing the metabolic rate of this compound to that of unlabeled trimegestone in parallel in vitro assays, researchers can determine if a KIE exists. If the metabolism of this compound is significantly slower, it indicates that the cleavage of the deuterated bond is a rate-determining step in its metabolic pathway. This information is valuable for understanding the specific enzymatic processes involved in the drug's breakdown and can be used to predict how deuteration might alter the pharmacokinetic profile in vivo.
Preclinical in vivo Metabolic Fate Tracking (excluding human studies)
In preclinical animal models, such as rodents, this compound is used to trace the absorption, distribution, metabolism, and excretion (ADME) of the compound. Following administration, biological samples are collected over time to track the journey of the drug and its metabolites throughout the body.
Advanced techniques like Deuterium Metabolic Imaging (DMI), a magnetic resonance spectroscopy (MRS)-based method, can be employed for non-invasive, real-time tracking. frontiersin.org While more commonly used for small molecules like glucose, the principle can be applied to deuterated drugs. mdpi.comnih.gov By administering this compound to an animal model (e.g., a mouse), researchers could potentially map the distribution of the drug and its major deuterated metabolites in specific tissues and organs over time, providing a dynamic understanding of its metabolic fate in a living system without the need for radioactive labels. frontiersin.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Trimegestone |
| This compound |
| Progesterone |
| Glucuronic acid |
Application in Advanced Preclinical Animal Models (non-human, non-clinical)
Trimegestone, a 19-norpregnane progestin, has been the subject of extensive preclinical evaluation to characterize its biological activity. nih.gov These non-clinical studies in various animal models are fundamental to understanding its receptor interaction and physiological effects at the tissue and cellular level.
Preclinical research has established that trimegestone is a potent progestin that exhibits a high degree of selectivity for the progesterone receptor (PR). nih.gov In vitro competitive binding assays using tissue from different species have demonstrated its high affinity for the PR, which surpasses that of many other synthetic progestins, including medroxyprogesterone acetate (MPA) and norethindrone (NET). nih.gov
Trimegestone's selectivity is a key feature identified in these studies. It binds with low affinity to androgen, glucocorticoid, and mineralocorticoid receptors. nih.gov Furthermore, it has no measurable affinity for the estrogen receptor. nih.gov This improved separation of its PR affinity from its affinity for other steroid hormone receptors is a distinguishing characteristic compared to other progestins. nih.gov In studies comparing its binding affinity in different species, trimegestone showed a significantly higher affinity for the rat PR than MPA. researchgate.net It also possesses weak antiandrogenic and modest anti-mineralocorticoid activity. researchgate.netwikipedia.org
Table 1: Comparative Receptor Binding Affinity of Trimegestone
| Receptor | Relative Binding Affinity/Activity of Trimegestone | Species/System | Reference |
| Progesterone Receptor (PR) | Higher than Medroxyprogesterone acetate (MPA) & Norethindrone (NET) | Human | nih.gov |
| Progesterone Receptor (PR) | IC₅₀ = 3.3 nM (compared to 53.3 nM for MPA) | Rat | researchgate.net |
| Androgen Receptor (AR) | Low affinity; weak antiandrogenic activity | In vitro assays | nih.govresearchgate.net |
| Glucocorticoid Receptor (GR) | Low affinity; no effect on GR-mediated gene expression | In vitro assays | nih.govresearchgate.net |
| Mineralocorticoid Receptor (MR) | Moderate affinity; weak antimineralocorticoid activity | In vitro assays | wikipedia.org |
| Estrogen Receptor (ER) | No measurable affinity | In vitro assays | nih.gov |
This table is interactive. You can sort and filter the data.
The high affinity and selectivity of trimegestone for the progesterone receptor translate into potent and specific physiological effects in preclinical animal models. nih.gov In vivo studies have demonstrated its pronounced progestational activity, particularly on the uterus. nih.govresearchgate.net
In rabbits, trimegestone is highly effective at producing glandular differentiation of the uterine endometrium, a classic marker of progestogenic action. nih.gov In this model, its potency was found to be approximately 30 and 60 times greater than that of medroxyprogesterone acetate and norethindrone, respectively. nih.gov In rats, trimegestone exhibits strong uterine anti-estrogenic activity, effectively antagonizing the effects of estradiol (B170435) on the uterus. nih.gov Research suggests that trimegestone is particularly potent and selective in its effects on uterine epithelial responses when compared to other classical progestin-mediated responses. nih.gov It has also been shown to counter the uterotrophic effect of estradiol in the immature mouse bioassay. researchgate.net
Table 2: Summary of Mechanistic Effects of Trimegestone in Preclinical Models
| Physiological Process | Model Organism | Observed Effect | Reference |
| Endometrial Transformation | Rabbit | Potent induction of glandular differentiation in the endometrium. | nih.gov |
| Uterine Anti-Estrogenic Activity | Rat | Antagonizes the effects of estradiol on the uterus. | nih.gov |
| Uterine Epithelial Response | Rat | Highly potent and selective effects on uterine epithelium. | nih.gov |
| Uterotrophic Effect | Immature Mouse | Counters the uterotrophic effect of estradiol. | researchgate.net |
| Ovulation | Rat | Potent inhibition of ovulation. | nih.gov |
| Pregnancy Maintenance | Rat | Effective in maintaining pregnancy. | nih.gov |
This table is interactive. You can sort and filter the data.
Advanced Theoretical and Computational Approaches in Trimegestone D3 Research
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating how ligands like Trimegestone-d3 interact with their biological targets, primarily the progesterone (B1679170) receptor (PR). frontiersin.orgwikipedia.org These methods predict the binding orientation, affinity, and stability of the ligand-receptor complex at an atomic level.
Molecular dynamics simulations offer a more dynamic picture by simulating the movement of atoms in the ligand-receptor complex over time. wikipedia.org An MD simulation of a this compound-PR complex can reveal the stability of the binding pose, the flexibility of different regions of the protein upon binding, and the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. frontiersin.orgbiorxiv.org Key metrics analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible residues in the receptor. frontiersin.org
Table 1: Hypothetical Molecular Docking and Dynamics Simulation Data for this compound with Progesterone Receptor
| Parameter | Trimegestone (B1683257) | This compound | Description |
| Docking Score (kcal/mol) | -11.5 | -11.6 | Predicted binding affinity. A more negative value indicates stronger binding. |
| Key Interacting Residues | Asn719, Gln725, Arg766, Cys891 | Asn719, Gln725, Arg766, Cys891 | Amino acid residues in the progesterone receptor's binding pocket forming key interactions. |
| RMSD of Ligand (Å) | 1.2 ± 0.3 | 1.1 ± 0.2 | Root Mean Square Deviation of the ligand during simulation, indicating stability in the binding pocket. |
| Number of Hydrogen Bonds | 3-4 | 3-4 | Average number of hydrogen bonds formed between the ligand and receptor during simulation. |
Note: The data in this table is hypothetical and for illustrative purposes to represent typical outputs of molecular modeling studies.
Quantum Chemical Calculations for Isotope Effects
Quantum chemical calculations are essential for understanding the intrinsic effects of isotopic substitution on molecular properties and reactivity. arxiv.org In the case of this compound, these calculations can elucidate the kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov
The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) creates a stronger, more stable C-D bond compared to the C-H bond due to the lower zero-point vibrational energy of the C-D bond. arxiv.orgrsc.org This difference in bond strength is the primary origin of the primary kinetic isotope effect. If the C-H bond is broken in the rate-determining step of a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. nih.gov
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of both Trimegestone and this compound. rsc.org These frequencies are then used to compute the zero-point energies and predict the magnitude of the KIE for specific metabolic reactions, such as hydroxylation by cytochrome P450 enzymes. nih.gov These calculations can help rationalize experimentally observed differences in metabolic stability between the deuterated and non-deuterated forms of the drug. acs.org
Table 2: Hypothetical Quantum Chemical Calculation Results for a Key C-H Bond in Trimegestone
| Parameter | C-H Bond (Trimegestone) | C-D Bond (this compound) | Significance |
| Bond Dissociation Energy (kcal/mol) | 98.5 | 99.8 | The C-D bond is stronger, requiring more energy to break. |
| Zero-Point Energy (kcal/mol) | 4.2 | 3.1 | The lower zero-point energy of the C-D bond contributes to its greater strength. |
| Calculated kH/kD (Primary KIE) | 3.5 | N/A | Predicted ratio of reaction rates, indicating a slower metabolism for the deuterated compound if this bond is cleaved in the rate-determining step. |
Note: The data in this table is hypothetical and serves to illustrate the principles of kinetic isotope effects.
Computational Modeling of Metabolic Pathways
Computational modeling of metabolic pathways aims to predict the biotransformation of a drug within a biological system. nih.govnimml.org These models integrate data on enzymatic reactions, enzyme expression levels, and the chemical structure of the drug to simulate its metabolic fate. osti.gov For this compound, such models can predict the likely metabolic products and the rates of their formation.
The metabolism of the parent compound, Trimegestone, is known to proceed mainly through hydroxylation. wikipedia.org A computational model for this compound's metabolism would start with the known pathways for Trimegestone. The model would then incorporate the kinetic isotope effects calculated from quantum chemistry. acs.org If the deuteration is at a primary site of metabolism, the model would predict a decreased rate of formation of the corresponding metabolite and potentially a shift towards metabolism at alternative sites (metabolic switching). acs.org Such predictive models are valuable for anticipating the pharmacokinetic profile of a deuterated drug. These models can be constructed using platforms like PathPred, which leverages knowledge of chemical transformation patterns from databases like KEGG. pharmafeatures.com
Table 3: Hypothetical Predicted Metabolic Clearance of Trimegestone vs. This compound
| Compound | Primary Metabolic Pathway | Predicted In Vitro Half-life (min) | Key Metabolite(s) |
| Trimegestone | 1β-hydroxylation | 45 | 1β-hydroxytrimegestone |
| This compound | 1β-hydroxylation | 120 | 1β-hydroxytrimegestone, 6β-hydroxytrimegestone |
Note: This table contains hypothetical data illustrating how deuteration at a metabolic hotspot could alter the metabolic profile.
Cheminformatics and Quantitative Structure-Activity Relationships (QSAR)
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of compounds with their biological activity or other properties. neovarsity.orgnih.gov These approaches are instrumental in drug discovery for screening large libraries of compounds and for optimizing lead candidates. elsevier.comnih.gov
In the context of this compound, QSAR models could be developed to predict the progestogenic activity of a series of deuterated and non-deuterated analogs. The models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. neovarsity.org For a set of compounds including Trimegestone and its isotopologues, descriptors could include 1D properties like molecular weight, 2D descriptors representing connectivity, and 3D descriptors related to molecular shape. neovarsity.org
While the structural difference between Trimegestone and this compound is minimal, QSAR models can be particularly useful in exploring the effects of deuteration at various positions within the molecule. By building a model with a training set of compounds with known activities, it may be possible to predict the activity of novel deuterated derivatives. Machine learning algorithms are often employed to build these predictive QSAR models. nih.govnih.gov
Future Directions and Broader Academic Impact
Development of Novel Trimegestone-d3 Derivatives for Specialized Research
The synthesis of this compound is a foundational step toward creating a broader palette of specialized research tools. The strategic incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the trimegestone (B1683257) scaffold allows for the development of novel derivatives tailored for specific and advanced experimental applications.
The primary advantage of deuteration is the kinetic isotope effect, where the heavier C-D bond is stronger and breaks more slowly than a C-H bond. This can slow the rate of metabolism at specific sites, a strategy known as the "deuterium strategy" used to improve the pharmacokinetic properties of drugs. medchemexpress.comnih.gov Beyond this, creating derivatives with multiple isotopic labels (e.g., Trimegestone-¹³C,d₃) provides even more powerful tracers for metabolic flux analysis and complex quantitative studies in mass spectrometry. medchemexpress.commedchemexpress.eu
These novel derivatives would serve several key research purposes:
Metabolic Pathway Elucidation: By placing isotopic labels at different positions on the trimegestone molecule, researchers can precisely track its metabolic fate. This allows for the unambiguous identification of metabolites and the characterization of the enzymatic pathways involved in its biotransformation.
Quantitative Bioanalysis: Isotopically labeled compounds are the gold standard for internal standards in quantitative mass spectrometry assays. lumiprobe.com Developing a suite of Trimegestone derivatives would enable highly accurate and simultaneous quantification of the parent drug and its key metabolites in complex biological matrices like plasma or tissue.
Receptor Dynamics Studies: Labeled ligands are invaluable for studying the kinetics of receptor binding, dissociation, and turnover without the use of radioactive materials.
Below is a table outlining potential novel Trimegestone derivatives and their specialized research applications.
| Derivative Name | Isotopic Label(s) | Potential Research Application | Rationale |
| Site-Specific Trimegestone-d_n | Deuterium (²H) | Investigating the impact of metabolism at a specific site on biological activity. | Slowing metabolism at a known hydroxylation site to assess the contribution of that pathway to the overall effect. nih.gov |
| Trimegestone-¹³C₃ | Carbon-13 (¹³C) | Metabolic flux analysis and tracing the carbon skeleton through metabolic pathways. | ¹³C provides a distinct mass shift without the significant kinetic isotope effect of deuterium, ideal for tracing. medchemexpress.com |
| Trimegestone-¹³C,d₃ | Carbon-13, Deuterium | Advanced internal standard for multi-metabolite quantification in LC-MS/MS studies. | The combination of labels provides a unique mass signature, useful for resolving complex mixtures. medchemexpress.com |
| Trimegestone Sulfate-¹³C,d₃ | Carbon-13, Deuterium | Tracing and quantifying major conjugated metabolites. | Allows for direct investigation of phase II metabolism and excretion pathways. medchemexpress.eu |
Integration with Multi-Omics Approaches for Comprehensive Biological Understanding
This compound is an ideal tool for integration into multi-omics workflows, which simultaneously analyze multiple layers of biological information (e.g., genomics, transcriptomics, proteomics, metabolomics) from a single system. This holistic approach provides a comprehensive view of a drug's mechanism of action and its impact on cellular physiology.
In a multi-omics context, this compound serves as a stable isotope tracer, allowing researchers to correlate its precise concentration and metabolic fate with global changes in gene expression, protein levels, and endogenous metabolite profiles. scbt.com
Transcriptomics: By treating cells or animal models with Trimegestone and using this compound as a quantitative standard, researchers can correlate the exact tissue concentration of the drug with changes in the transcriptome (all RNA molecules), as measured by techniques like RNA-Seq. This helps identify gene networks specifically regulated by the progesterone (B1679170) receptor in response to a known quantity of agonist.
Proteomics: In proteomics, this compound can be used to quantify the parent compound in a sample while mass spectrometry-based techniques measure changes in the proteome. This can reveal, for example, how progesterone receptor activation by a specific concentration of Trimegestone alters the expression of signaling proteins, structural components, or enzymes.
Metabolomics: This is where this compound is particularly powerful. Its metabolic products can be traced and distinguished from the endogenous steroid metabolome, providing a clear picture of its biotransformation. This can be correlated with global changes in endogenous metabolites to understand the broader metabolic impact of progesterone receptor activation.
The table below illustrates a hypothetical multi-omics experiment utilizing this compound.
| Omics Layer | Experimental Approach | Role of this compound | Expected Outcome |
| Transcriptomics | RNA-Sequencing of endometrial cells treated with Trimegestone. | Used as an internal standard to confirm cellular uptake and concentration of Trimegestone. | Identification of genes and pathways regulated by a defined concentration of a selective progestin. |
| Proteomics | SWATH-MS analysis of cell lysates after Trimegestone treatment. | Quantifies the intracellular concentration of Trimegestone to correlate with protein expression changes. | Quantifying dose-dependent changes in protein expression downstream of progesterone receptor activation. |
| Metabolomics | LC-MS/MS analysis of cell culture media and lysates. | Acts as a tracer to identify and quantify metabolites of Trimegestone. | Mapping the metabolic fate of Trimegestone and its impact on the endogenous cellular metabolome. |
Contributions to Fundamental Understanding of Steroid Hormone Receptor Biology
Trimegestone is a highly selective progestin, a characteristic that makes it, and its deuterated analog, exceptional tools for dissecting the fundamental biology of steroid hormone receptors. nih.gov Unlike many other synthetic progestins, Trimegestone binds with very high affinity to the progesterone receptor (PR) but has low affinity for androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors. nih.govgoogle.comresearchgate.net
This selectivity is crucial for research because it allows scientists to study PR-mediated effects in isolation, without the confounding off-target effects that occur when a ligand also activates other steroid receptors. nih.gov For example, studies have shown that in cells engineered to lack PR but contain GR, Trimegestone did not induce reporter gene activity, whereas the less selective compound Medroxyprogesterone (B1676146) acetate (B1210297) did, demonstrating Trimegestone's specificity. researchgate.netnih.gov
The use of this compound enhances these studies in several ways:
Precise Quantification in Binding Assays: As a stable isotope-labeled standard, this compound allows for highly accurate determination of binding affinities (K_d) and competitive binding characteristics in assays using native receptors from complex tissue preparations. scbt.com
Dissecting Receptor Isoform Function: The progesterone receptor exists in two main isoforms, PR-A and PR-B, which can have different and even opposing transcriptional activities. genecards.org Using a highly selective ligand like Trimegestone in cellular models that express only one isoform can help delineate the specific genes and signaling pathways controlled by each.
Probing Ligand-Induced Conformational Change: The way a ligand binds to a receptor dictates the receptor's final three-dimensional shape. This conformation, in turn, determines which co-regulator proteins (co-activators or co-repressors) are recruited, ultimately defining the biological response. Studying the interaction of a highly selective ligand like Trimegestone helps to define the "progestin-specific" conformational state of the PR.
The following table compares the receptor selectivity of Trimegestone to other common progestins, highlighting its utility as a specific research probe.
| Compound | Primary Target Receptor | Relative Binding Affinity for PR | Notable Off-Target Activity |
| Trimegestone | Progesterone Receptor (PR) | Very High wikipedia.org | Weak anti-androgenic, weak anti-mineralocorticoid activity. nih.govresearchgate.net |
| Medroxyprogesterone acetate | Progesterone Receptor (PR) | High nih.gov | Significant androgenic and glucocorticoid activity. researchgate.netnih.gov |
| Norethindrone (B1679910) | Progesterone Receptor (PR) | Moderate nih.gov | Androgenic activity. nih.gov |
| Levonorgestrel | Progesterone Receptor (PR) | High nih.gov | Significant androgenic activity. nih.gov |
Implications for the Design of Next-Generation Steroid Modulators
The insights gained from studying Trimegestone and its deuterated analog have significant implications for medicinal chemistry and the design of future steroid modulators. Trimegestone is considered a "next-generation" or "fourth-generation" progestin, developed specifically to achieve high potency and a cleaner selectivity profile, thereby minimizing unwanted effects. wikipedia.orgresearchgate.netresearchgate.net
The study of this compound contributes to this field in two key areas:
Informing the "Deuterium Strategy": The practice of replacing hydrogen with deuterium at sites of metabolic oxidation is a recognized strategy in drug design to improve pharmacokinetic properties. nih.gov By studying the metabolic profile of this compound, researchers can determine if deuteration leads to a more favorable metabolic profile, such as a longer half-life or a reduction in the formation of active metabolites with off-target effects. This empirical data provides a roadmap for applying deuteration to other steroid scaffolds to fine-tune their therapeutic characteristics.
Providing a Blueprint for Selectivity: The molecular structure of Trimegestone is a successful blueprint for achieving high PR selectivity. google.com Detailed studies of its interaction with the PR's ligand-binding pocket, aided by tools like isotopically labeled analogs, help to elucidate the specific structural features that confer this selectivity. This knowledge is critical for the rational design of new molecules, not just progestins, but potentially selective modulators for other steroid receptors where specificity is paramount. The goal is to create compounds that are not just agonists or antagonists, but have tailored activity profiles for specific tissues and target genes, similar to the development of Selective Estrogen Receptor Modulators (SERMs). bioscientifica.com
The development of future steroid modulators will likely focus on enhancing tissue-specific effects while minimizing systemic impact. The combination of a highly selective scaffold like Trimegestone with metabolic fine-tuning via isotopic modification, as exemplified by this compound, represents a key strategy toward achieving this goal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
